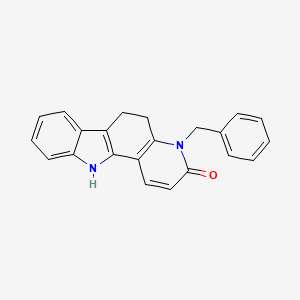

3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)-

Description

3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)- is a tetracyclic alkaloid featuring a fused pyrido-carbazole scaffold with a benzyl (phenylmethyl) substituent at the 4-position. This compound belongs to the carbazole family, known for their structural complexity and diverse bioactivities . Key identifiers include:

- Synonyms: 11H-3-Oxo-4-benzyl-3,4,5,6-tetrahydropyrido(3,2-a)carbazole, CID3080042.

- InChIKey: CGMSERCZXNLENV-UHFFFAOYSA-N.

- CAS Registry: 127040-38-4.

Properties

CAS No. |

127040-38-4 |

|---|---|

Molecular Formula |

C22H18N2O |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

4-benzyl-6,11-dihydro-5H-pyrido[3,2-a]carbazol-3-one |

InChI |

InChI=1S/C22H18N2O/c25-21-13-11-18-20(24(21)14-15-6-2-1-3-7-15)12-10-17-16-8-4-5-9-19(16)23-22(17)18/h1-9,11,13,23H,10,12,14H2 |

InChI Key |

CGMSERCZXNLENV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=O)N2CC3=CC=CC=C3)C4=C1C5=CC=CC=C5N4 |

Origin of Product |

United States |

Preparation Methods

Laboratory Synthesis

Laboratory synthesis focuses on precision and reproducibility, often employing the following steps:

-

- Condensation Reactions: Used to link aromatic rings.

- Oxidation Steps: Achieve the ketone group at position 3.

- Hydrogenation: Introduce tetrahydro functionalities.

Industrial Synthesis

Industrial methods prioritize scalability and cost-efficiency:

-

- These reactors optimize reaction time and yield by maintaining controlled temperatures and pressures.

Automated Synthesis Platforms:

- Automation reduces human error and ensures consistency in large-scale production.

Specific Synthetic Pathways

Pathway 1: Cyclization of Carbazole Derivatives

This pathway involves the cyclization of carbazole derivatives with pyridine precursors:

Pathway 2: Multi-Step Functionalization

A more detailed approach includes:

- Step 1: Formation of intermediate compounds through nucleophilic substitution reactions.

- Step 2: Sequential hydrogenation and oxidation steps to achieve tetrahydro functionalities and ketone groups.

- Step 3: Purification using chromatography techniques like HPLC.

Challenges in Synthesis

The synthesis of this compound presents several challenges:

- Purity Control: Ensuring high purity requires meticulous purification steps such as recrystallization or column chromatography.

- Yield Optimization: Reaction conditions must be carefully optimized to maximize yield while minimizing side products.

- Scalability Issues: Transitioning from laboratory-scale synthesis to industrial production can be complex due to differences in reaction dynamics.

Data Table: Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C22H18N2O |

| Molecular Weight | 326.4 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

| Melting Point | Not specified |

Chemical Reactions Analysis

Types of Reactions

3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the aromatic rings and amide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine and chlorine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include halogenated derivatives, which have shown enhanced anticancer and antioxidant activities .

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of pyrido-carbazole compounds exhibit significant antitumor properties. For instance:

- Case Study : A study published in the Chemical and Pharmaceutical Bulletin reported on the synthesis of a series of b-fused carbazoles related to pyrido[4,3-b]carbazole-type alkaloids. The synthesized compounds were tested for their antitumor activity in vitro, showing promising results against various cancer cell lines. The study highlighted the potential of these compounds as novel anticancer agents due to their ability to inhibit tumor growth effectively .

Antimicrobial Properties

The antimicrobial efficacy of pyrido-carbazole derivatives has also been explored.

- Case Study : Another investigation assessed the antifungal and antiparasitic activities of pyrido-carbazole derivatives against strains such as Candida albicans and Leishmania donovani. The results demonstrated that certain derivatives exhibited potent inhibitory effects on these pathogens, suggesting their potential use as therapeutic agents in treating fungal and protozoal infections .

Synthesis and Chemical Reactions

The synthesis of 3H-Pyrido(3,2-a)carbazol-3-one can be achieved through several chemical reactions:

- Diels-Alder Reaction : This method allows for the construction of the compound's complex structure by reacting appropriate diene and dienophile components under controlled conditions. The Diels-Alder reaction has been utilized effectively to synthesize various carbazole derivatives that serve as intermediates for further modifications .

Mechanism of Action

The mechanism of action of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)- involves its interaction with molecular targets such as DNA. The compound intercalates into the DNA helix, causing structural changes that can inhibit the replication and transcription processes. This intercalation is facilitated by the aromatic rings and the electron-withdrawing groups present in the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)- is highlighted through comparisons with related heterocyclic compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Selected Compounds

Key Observations :

Structural Analogues in the Carbazole Family: The dimethyl-substituted analog (3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl-) shares the pyrido-carbazole core but lacks the phenylmethyl group, which may reduce steric bulk and alter pharmacokinetics . Pyrano(3,2-a)carbazol-3(5H)-one derivatives () exhibit a pyrano-carbazole system instead of pyrido-carbazole, influencing ring strain and electronic properties.

Functional Analogues with Antimicrobial Activity :

- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- demonstrates antimicrobial activity (88% probability in GC-MS analysis) , suggesting that the phenylmethyl group in the target compound could similarly enhance bioactivity.

- Gliotoxin analogues (e.g., bisdethiobis(methylthio)gliotoxin) from fungal sources show potent cytotoxicity, linked to disulfide bridges absent in the target carbazole .

Substituent Effects :

- The phenylmethyl group in the target compound may improve membrane penetration compared to methylpropyl or dimethyl substituents in related compounds (e.g., Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- ) .

Biological Activity

3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(phenylmethyl)- is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, cytotoxicity, antimicrobial properties, and other relevant biological activities of this compound based on recent research findings.

Synthesis

The synthesis of 3H-Pyrido(3,2-a)carbazol derivatives typically involves multi-step processes. For instance, a notable method includes the Friedel-Crafts cyclization of carbazole derivatives with various electrophiles to yield the desired pyrido-carbazole structures. Recent studies have reported efficient methodologies that enhance yield and purity through optimized reaction conditions involving palladium-catalyzed reactions .

Cytotoxicity

Cytotoxicity assays have demonstrated that certain derivatives of pyrido-carbazoles exhibit significant anti-cancer activity. In vitro studies showed that compounds related to 3H-Pyrido(3,2-a)carbazol-3-one displayed potent activity against various cancer cell lines:

- Murine leukemia (L1210) : One derivative exhibited over 20 times better activity compared to the reference drug ellipticine.

- Human lung cancer (A549) and colon cancer (HT29) : Several compounds showed promising cytotoxic effects with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|---|

| 6f | L1210 | <0.05 | Ellipticine |

| 7a | A549 | 5.2 | Doxorubicin |

| 7d | HCT-116 | 4.0 | Doxorubicin |

Antimicrobial Activity

The antimicrobial properties of 3H-Pyrido(3,2-a)carbazol derivatives have also been explored. Studies indicated that these compounds possess significant activity against a range of Gram-positive and Gram-negative bacteria:

- Compounds were tested against strains such as Staphylococcus aureus and Escherichia coli , showing higher efficacy than standard antibiotics like cefotaxime and fluconazole.

- The most effective compounds exhibited minimum inhibitory concentrations (MICs) comparable to or lower than those of established antimicrobial agents .

| Compound | Bacteria | MIC (µg/mL) | Comparison |

|---|---|---|---|

| 7a | Staphylococcus aureus | 10 | Cefotaxime |

| 9d | Escherichia coli | 15 | Fluconazole |

The mechanisms underlying the biological activities of these compounds often involve the induction of apoptosis in cancer cells through tubulin polymerization inhibition. This mechanism is crucial for disrupting mitotic processes in rapidly dividing cells . Additionally, some derivatives have shown antioxidant properties that protect cellular components from oxidative stress .

Case Studies

- In Vivo Studies : A recent study evaluated the in vivo anticancer effects of a pyrido-carbazole derivative in mouse models bearing xenograft tumors. The results indicated a significant reduction in tumor size compared to control groups treated with saline.

- Combination Therapy : Another study investigated the effects of combining pyrido-carbazole derivatives with existing chemotherapeutic agents. The combination therapy demonstrated enhanced efficacy and reduced side effects compared to monotherapy approaches.

Q & A

Q. What established synthetic routes are available for 3H-Pyrido(3,2-a)carbazol-3-one derivatives, and how can they be adapted for 4-(phenylmethyl)-substituted analogs?

Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. For example, pyrido-carbazole derivatives are often synthesized via cyclization reactions using precursors like substituted pyrazoles or oxadiazoles. A common approach involves:

- Step 1: Formation of the pyrazole or oxadiazole core using reagents like K₂CO₃ in DMF under stirring at room temperature .

- Step 2: Functionalization via alkylation or aryl substitution. For 4-(phenylmethyl) analogs, benzyl chloride derivatives can be introduced during the alkylation step .

- Step 3: Purification via flash column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) to isolate the target compound . Adaptations for phenylmethyl substitution require optimizing stoichiometry and reaction time to prevent over-alkylation.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: A combination of techniques is essential:

- ¹H/¹³C NMR: Identifies proton environments and carbon frameworks. Key markers include aromatic proton shifts (δ 6.5–8.5 ppm) and carbonyl signals (δ ~170 ppm) .

- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight and fragmentation patterns. Discrepancies >2 ppm require re-examination of synthetic steps .

- IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) . Cross-referencing with theoretical spectral databases improves validation accuracy.

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data during structural validation?

Methodological Answer: Contradictions often arise from unexpected stereochemistry or impurities. Strategies include:

- Repeat Synthesis: Verify reproducibility under controlled conditions (e.g., inert atmosphere, strict temperature monitoring) .

- Complementary Techniques: Use X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, HSQC) to resolve ambiguous proton assignments .

- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational mismatches . Document all anomalies in supplemental data for peer review.

Q. What strategies optimize reaction yields in multi-step syntheses of polycyclic heterocycles like this compound?

Methodological Answer: Yield optimization requires addressing:

- Intermediate Stability: Protect reactive groups (e.g., hydroxyls) using trimethylsilyl (TMS) ethers during harsh reaction conditions .

- Catalyst Screening: Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced basicity) in DMF or switch to polar aprotic solvents like THF .

- Stepwise Monitoring: Use TLC or LC-MS after each step to identify low-yield stages and adjust reagent ratios or temperatures . Statistical design of experiments (DoE) can systematically identify optimal conditions .

Q. What computational methods predict the reactivity and stability of this carbazole derivative under experimental conditions?

Methodological Answer: Advanced computational approaches include:

- Molecular Dynamics (MD) Simulations: Model solvent interactions and thermal stability in DMF or THF environments .

- DFT Calculations: Predict electrophilic/nucleophilic sites using Fukui indices or frontier molecular orbital (FMO) analysis .

- Docking Studies: If investigating bioactivity, dock the compound into protein active sites (e.g., kinases) to hypothesize binding modes . Validate predictions with experimental reactivity assays (e.g., kinetic studies) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the biological activity of this compound while minimizing false positives?

Methodological Answer: Follow a tiered approach:

- In Silico Screening: Use cheminformatics tools (e.g., SwissADME) to predict pharmacokinetic properties and toxicity .

- In Vitro Assays: Prioritize cell-based assays (e.g., MTT for cytotoxicity) with appropriate controls (e.g., untreated cells, solvent-only controls) .

- Dose-Response Curves: Use at least five concentrations to calculate IC₅₀ values, ensuring replicates (n ≥ 3) to assess variability .

- Counter-Screens: Test against unrelated targets to rule out non-specific interactions .

Q. What statistical methods are appropriate for analyzing contradictory results in catalytic efficiency studies?

Methodological Answer: Address contradictions using:

- ANOVA/MANOVA: Identify significant variables (e.g., catalyst type, solvent) across experimental batches .

- Principal Component Analysis (PCA): Reduce dimensionality in spectral or kinetic datasets to detect outlier conditions .

- Bayesian Inference: Quantify uncertainty in kinetic parameters (e.g., kcat, Km) when data is sparse . Transparent reporting of p-values and confidence intervals is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.